1-[2-Oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one
Description
This compound features a 1,2-dihydropyridin-2-one core substituted with a tetrahydroquinolinyl-oxoethyl group at position 1 and a pyrrolidine sulfonyl moiety at position 5. However, detailed biological data for this specific compound remain unreported in the provided evidence. Crystallographic characterization, if performed, would likely employ tools such as SHELXL for refinement and ORTEP-3 for visualization .
Properties
IUPAC Name |
1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-5-pyrrolidin-1-ylsulfonylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c24-19-10-9-17(28(26,27)22-11-3-4-12-22)14-21(19)15-20(25)23-13-5-7-16-6-1-2-8-18(16)23/h1-2,6,8-10,14H,3-5,7,11-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIZUVJWBOFQEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Differences :
- The target compound lacks the 4-nitrophenyl and oxazolyl groups present in the analog, substituting instead with a pyrrolidine sulfonyl group. This substitution may enhance solubility or alter target selectivity.
- The analog’s crystallographic data (triclinic system, Z = 4) suggest a densely packed structure, whereas the target compound’s crystal parameters remain unstudied .
Methodological Considerations for Future Studies
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